![molecular formula C15H32NO7P B3044027 1-Heptanoyl-sn-glycero-3-phosphocholine CAS No. 160118-49-0](/img/structure/B3044027.png)
1-Heptanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Heptanoyl-sn-glycero-3-phosphocholine, also known as 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), is a phosphatidylcholine in which both acyl groups are specified as heptanoyl . It is a phospholipid that functions as a detergent .
Molecular Structure Analysis
The molecular formula of 1-Heptanoyl-sn-glycero-3-phosphocholine is C15H32NO7P . The exact mass is 369.191642 . The systematic name is 1-heptanoyl-sn-glycero-3-phosphocholine .Physical And Chemical Properties Analysis
1-Heptanoyl-sn-glycero-3-phosphocholine is a powder . It is hygroscopic and has a molecular weight of 369.39 . The compound is stable for 1 year and should be stored at -20°C .Scientific Research Applications
- Choline Precursor : 1-Heptanoyl-sn-glycero-3-phosphocholine rapidly delivers choline to the brain across the blood-brain barrier . Choline is essential for acetylcholine synthesis, a neurotransmitter critical for memory, learning, and cognitive function.
- Model Membrane Component : Researchers use it as a model membrane component to study biological membrane properties and functions .
Neuroscience and Brain Health
Lipid Metabolism and Signaling
Cell Signaling and Membrane Bilayers
Future Directions
Esters of sn-glycero-3-phosphoric acid, which include 1-Heptanoyl-sn-glycero-3-phosphocholine, are derivatives of glycerophospholipids that have potential applications in various industrial sectors . For example, sn-glycero-3-phosphocholine (GPC) is useful as a cognitive enhancer and as a food ingredient, whereas sn-glycero-3-phosphoinositol (GPI) acts as a natural anti-inflammatory agent .
Mechanism of Action
Target of Action
1-Heptanoyl-sn-glycero-3-phosphocholine, a type of glycerophosphocholine, primarily targets the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) . It is an essential precursor of these compounds, playing a crucial role in their synthesis .
Mode of Action
This compound interacts with its targets by rapidly delivering choline to the brain across the blood-brain barrier . It serves as a biosynthetic precursor of the acetylcholine neurotransmitter . The enzymes that convert choline to ACh and PC’s precursor phosphocholine are poorly saturated with their choline substrate, so increases in plasma choline can enhance the formation of ACh and phosphocholine .
Biochemical Pathways
The compound is involved in the Kennedy pathway , which is responsible for the synthesis of PC . This pathway begins with the phosphorylation of choline by the enzyme choline kinase. The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline. Finally, the enzyme choline phosphotransferase transfers the choline group of CDP-choline to diacylglycerol (DAG), leading to the formation of PC .
Pharmacokinetics
It is known that sn-glycero-3-phosphocholine, a similar compound, rapidly delivers choline to the brain across the blood-brain barrier . This suggests that 1-Heptanoyl-sn-glycero-3-phosphocholine may have similar properties, potentially impacting its bioavailability.
Result of Action
The action of 1-Heptanoyl-sn-glycero-3-phosphocholine results in the formation of ACh and PC . This leads to an increase in the levels of synaptic membrane within the brain . It also enhances the formation of ACh and phosphocholine, and the release of ACh .
Action Environment
The action of 1-Heptanoyl-sn-glycero-3-phosphocholine can be influenced by environmental factors. For instance, the compound preserves the native conformation and activity of solubilized proteins over a large range of concentrations . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and other substances in its environment.
properties
IUPAC Name |
[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIOGDXWJBHLCU-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptanoyl-sn-glycero-3-phosphocholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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